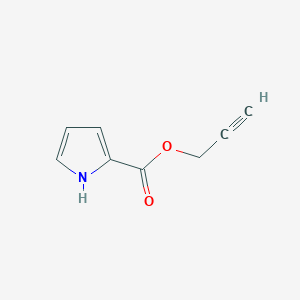

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate

Description

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H7NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Properties

CAS No. |

685563-24-0 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

prop-2-ynyl 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H7NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h1,3-5,9H,6H2 |

InChI Key |

YABLZJJMYGHRQI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)C1=CC=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate can be synthesized through the N-alkylation of pyrrole-2-carboxylic acid with propargyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent such as toluene at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like molecular oxygen under visible light to form formamides.

Common Reagents and Conditions

Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.

Substitution: Palladium catalysts, copper co-catalysts, and bases like triethylamine.

Major Products

Oxidation: Formamides.

Substitution: Substituted alkynes.

Scientific Research Applications

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the alkyne and ester functional groups. These groups allow the compound to undergo nucleophilic addition, cycloaddition, and other reactions that are crucial in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

N-Di(prop-2-yn-1-yl)adamantan-1-amines: These compounds also contain the prop-2-yn-1-yl group and are used in cycloaddition reactions.

N-(prop-2-yn-1-yl)pyridin-2-amines: These compounds are used in the synthesis of imidazo[1,2-a]pyridines.

Uniqueness

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate is unique due to its combination of the pyrrole ring and the prop-2-yn-1-yl ester group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate, a compound belonging to the pyrrole family, has garnered attention for its significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered aromatic pyrrole ring with a prop-2-yn-1-yl group attached to the nitrogen atom and a carboxylate functional group at the second position. This unique structure imparts distinctive reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₇N₁O₂ |

| Molecular Weight | 151.15 g/mol |

| Functional Groups | Alkyne (prop-2-yn-1-yl), Carboxylate |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

- Staphylococcus aureus : Significant inhibition observed.

- Escherichia coli : Moderate antimicrobial activity.

These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Biological Targets : The alkyne group can participate in click chemistry reactions, allowing for the formation of stable linkages with biological molecules.

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism, disrupting their growth and replication processes .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of pyrrole derivatives, including this compound. These studies highlight how modifications to the pyrrole ring can influence biological activity:

Study 1: Antitubercular Activity

A study evaluated various pyrrole derivatives for their antitubercular properties. Compounds similar to this compound were tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) below 0.016 μg/mL for some derivatives . This indicates that structural modifications can enhance efficacy against drug-resistant strains.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicated low cytotoxicity (IC50 > 64 μg/mL), suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(prop-2-enoyl)-1H-pyrrole | Contains an enoyl group instead of an alkyne | Exhibits different reactivity patterns |

| Methyl 1-propynylpyrrole | Methyl group instead of carboxylate | Potentially different solubility and reactivity |

| Pyrrole 2-carboxylic acid | Carboxylic acid without alkyne functionality | Different biological activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.